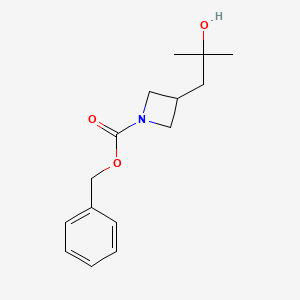

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The azetidine ring can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines .

Applications De Recherche Scientifique

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptidomimetics.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the azetidine moiety allows it to act as a reactive intermediate, facilitating various biochemical reactions. The hydroxyl group and benzyl ester functionality contribute to its binding affinity and specificity towards target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxy-2-methylpropyl group.

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-2-oxoethylidene group instead of a hydroxy-2-methylpropyl group.

Uniqueness

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the hydroxy-2-methylpropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications .

Activité Biologique

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate, identified by its CAS number 2639187-79-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research sources to elucidate its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its structural components which facilitate interactions with various biomolecules:

- Lipophilicity : The presence of the benzyl group enhances the compound's ability to cross biological membranes, potentially increasing its bioavailability.

- Receptor Modulation : Similar compounds have been shown to act as antagonists or inverse agonists at the Cannabinoid-1 (CB1) receptor, suggesting that this compound may exhibit similar properties, impacting neuroinflammatory processes and pain pathways .

Anticancer Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated:

- IC50 Values : Compounds with structural similarities have shown IC50 values ranging from low micromolar concentrations (e.g., 1.2 µM for MCF-7 breast cancer cells) . This suggests that this compound could possess comparable anticancer properties.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Similar azetidine derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) reported around 8 µM . This raises the possibility that this compound could also exhibit antimicrobial effects.

Case Studies and Research Findings

- Anticancer Studies : A study on azetidine derivatives revealed that certain modifications led to enhanced antiproliferative activity against leukemia and breast cancer cell lines. Although specific results for this compound were not detailed, the trends suggest a promising avenue for further exploration in cancer therapy .

- Neuropharmacological Effects : Given its potential interaction with CB1 receptors, research into similar compounds indicates possible applications in treating neuroinflammatory disorders and cognitive deficits. The modulation of these pathways could provide therapeutic benefits in conditions like anxiety and neuropathic pain .

Propriétés

Formule moléculaire |

C15H21NO3 |

|---|---|

Poids moléculaire |

263.33 g/mol |

Nom IUPAC |

benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,18)8-13-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3 |

Clé InChI |

OEZGRCWZDZMFFV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CC1CN(C1)C(=O)OCC2=CC=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.